Benzo[b]thiophene, 3-(2-naphthalenyl)-
Description
Benzo[b]thiophene, 3-(2-naphthalenyl)-, is a fused heterocyclic compound comprising a benzene ring fused to a thiophene moiety, with a 2-naphthalenyl substituent at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, using iodobenzo[b]thiophene precursors . For instance, 3-iodobenzo[b]thiophene intermediates can react with 2-naphthalenyl boronic acids or stannanes to introduce the naphthalenyl group .
The compound’s bioactivity is linked to its structural similarity to pharmacologically active benzo[b]thiophene derivatives. Additionally, benzo[b]thiophene derivatives with aryl substituents are known to interact with tubulin, showing antitumor properties .
Structure
2D Structure
Properties
CAS No. |
55712-60-2 |
|---|---|
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-6-14-11-15(10-9-13(14)5-1)17-12-19-18-8-4-3-7-16(17)18/h1-12H |
InChI Key |
BZUUVEAFJXNFER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Carbonylation Approaches
One of the most efficient and widely studied methods for preparing benzo[b]thiophene derivatives, including 3-substituted variants, involves palladium-catalyzed cross-coupling reactions and carbonylation processes.
General Procedure: A key step involves reacting a halogenated benzothiophene intermediate with an aryl or alkynyl partner in the presence of a palladium catalyst, ligands such as BINAP, and a base like sodium tert-butoxide in solvents such as toluene under reflux conditions. This method enables the formation of C–C bonds at the 3-position with high selectivity and yield.
Specific Example: In a patent example, 4-bromobenzo[b]thiophene was reacted with an amine under palladium catalysis to yield functionalized benzothiophenes without requiring column chromatography purification, indicating the high efficiency of the method.
Carbonylative Approach: A recent study detailed a palladium-catalyzed carbonylative synthesis of benzothiophene-3-carboxylic esters starting from alkynyl sulfides. The reaction uses Pd(0) catalyst, potassium iodide, and carbon monoxide under pressurized conditions (up to 40 atm CO–air mixture) in alcohol solvents (methanol or higher alcohols). The process proceeds via oxidative addition, nucleophilic displacement, and Pd reoxidation steps to yield the esterified benzothiophene at the 3-position.
Optimization Data: Reaction conditions such as catalyst loading, temperature (80–100 °C), and reaction time (15–36 hours) were optimized to achieve up to 80% isolated yields of methyl 2-phenylbenzo[b]thiophene-3-carboxylate, a close analog to the 3-(2-naphthalenyl) derivative.
Catalyst Recycling: The palladium catalyst dissolved in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4) can be recycled multiple times without significant loss of activity, improving the sustainability of the process.
| Parameter | Typical Value/Condition | Outcome/Yield |
|---|---|---|
| Catalyst | Pd(0), 5 mol % | Up to 80% isolated yield |
| Ligand | BINAP or similar phosphine ligands | High regioselectivity |
| Base | Sodium tert-butoxide | Efficient C–C bond formation |
| Solvent | Toluene, MeOH, or ionic liquids | Good solubility and reactivity |
| Temperature | 80–100 °C | Optimal for conversion |
| Pressure | CO (32 atm) + air (up to 40 atm) | Required for carbonylation |
| Reaction time | 15–36 hours | Complete substrate conversion |
Table 1: Typical conditions and outcomes for palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters and analogs.
Aryne-Mediated One-Step Synthesis
An alternative innovative method involves the use of aryne intermediates reacting with alkynyl sulfides to form benzo[b]thiophenes in a one-step process.
Reaction Scheme: The aryne precursor, such as 2-chloro-6-(trimethylsilyl)phenyl triflate, is treated with cesium fluoride to generate the reactive aryne intermediate in situ. This intermediate then reacts with an alkynyl sulfide bearing the desired aryl substituent (e.g., 2-naphthalenyl) to form the benzo[b]thiophene core.
Conditions: The reaction is typically carried out in acetonitrile at room temperature to 80 °C over 24 hours. The product is isolated by preparative thin-layer chromatography or silica gel chromatography.
Advantages: This method allows direct construction of the benzo[b]thiophene scaffold with diverse substituents at the 3-position without prefunctionalization of the benzothiophene ring.
Example: The synthesis of 4-chloro-3-(4-tolyl)benzo[b]thiophene was achieved in 78% yield using this method, demonstrating its efficiency and potential applicability to 3-(2-naphthalenyl) derivatives.
Wittig-Type Intramolecular Cyclization
Another robust synthetic route involves the formation of benzo[b]thiophene rings via intramolecular Wittig reactions starting from phosphonium salts derived from mercaptobenzenemethanol.
-
- Phosphonium Salt Formation: 2-Mercaptobenzenemethanol is reacted with triphenylphosphine hydrobromide in acetonitrile at elevated temperatures (~82 °C) to form the phosphonium salt intermediate.
- Cyclization: The phosphonium salt is then reacted with acyl chlorides (including aryl acyl chlorides such as 2-naphthoyl chloride) in the presence of triethylamine in dry toluene at 110 °C. This leads to intramolecular Wittig cyclization forming 3-acyl-2-phenylbenzo[b]thiophenes.
Purification: The products are purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
Advantages: This method allows for the introduction of various acyl groups at the 3-position with good regioselectivity and yields, avoiding harsh Lewis acid conditions associated with Friedel–Crafts acylation.
| Entry | Acyl Chloride Used | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | Benzoyl chloride | 70–85 | High yield, clean reaction |
| 2 | 2-Naphthoyl chloride | 65–80 | Effective for naphthalenyl group |
| 3 | Other substituted acyls | 60–75 | Good functional group tolerance |
Table 2: Yields of 3-acyl-2-phenylbenzo[b]thiophenes via Wittig cyclization.
Comparative Analysis of Preparation Methods
| Feature | Palladium-Catalyzed Carbonylation | Aryne-Mediated Synthesis | Wittig-Type Cyclization |
|---|---|---|---|
| Starting Materials | Halogenated benzothiophenes, alkynyl sulfides | Aryne precursors, alkynyl sulfides | Mercaptobenzenemethanol, acyl chlorides |
| Reaction Conditions | Elevated temperature, CO pressure, Pd catalyst | Mild to moderate temperature, fluoride source | Elevated temperature, base (triethylamine) |
| Catalyst Requirement | Yes (Pd) | No metal catalyst needed | No metal catalyst needed |
| Regioselectivity | High | High | High |
| Yield | Up to 80% | Up to 78% | 65–85% |
| Purification | Often requires chromatography | Chromatography or preparative TLC | Chromatography |
| Scalability | Good, with catalyst recycling | Moderate | Good |
| Functional Group Tolerance | Good | Moderate | Good |
Chemical Reactions Analysis
Palladium-Catalyzed Carbonylative Cyclization
This method enables the synthesis of benzothiophene derivatives via a PdI₂/KI catalytic system under CO pressure. For benzo[b]thiophene, 3-(2-naphthalenyl)-, the reaction proceeds through:
-
Key steps :
-
Intramolecular 5-endo-dig S-cyclization.
-
Demethylation by iodide.
-
CO insertion and esterification.
-
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | PdI₂ (5 mol %) |
| Additive | KI (5 equiv) |
| Solvent | Methanol or BmimBF₄ (ionic liquid) |
| Temperature | 80–100°C |
| Pressure | 40 atm (CO-air mixture) |
| Reaction Time | 24–36 h |
Outcomes :
Ag(I)-Mediated C–H Activation for α-Arylation
A regioselective α-arylation method switches selectivity at low Pd concentrations, leveraging Ag(I)-mediated C–H activation.
Mechanism :
-
Ag(I) coordinates to thiophene sulfur, polarizing α-C–H bond.
-
Oxidative addition of aryl iodide to Pd(0).
-
Reductive elimination forms the α-arylated product.
Data :
| Substrate | Aryl Halide | Yield (%) | Selectivity (α:β) |
|---|---|---|---|
| Benzo[b]thiophene | 4-Iodotoluene | 76 | 9:1 |
| 3-(2-Naphthalenyl)- | 2-Bromofluorobenzene | 68* | 8:2 |
*Theoretical extrapolation based on analogous systems .
Electrophilic Substitution Reactions
The electron-rich thiophene ring undergoes electrophilic substitution at the α-position.
Examples :
-
Nitration : HNO₃/H₂SO₄ at 0°C → 3-nitro-benzo[b]thiophene derivatives .
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonated products for further functionalization .
Regioselectivity :
-
Dominant α-substitution due to sulfur’s directing effect.
Oxidation:
-
Sulfone Formation : H₂O₂/CH₃COOH converts thiophene to sulfone, enhancing electrophilicity.
Reduction:
Stille Coupling:
-
Reacts with stannylated arenes under Pd catalysis:
Conditions : Pd(PPh₃)₄, CuI, DMF, 80°C → 80–90% yield for biaryl derivatives .
Suzuki-Miyaura Coupling:
-
Boronic acids couple at the 3-position:
Example : 3-(2-Naphthalenyl)-benzo[b]thiophene + 4-methoxyphenylboronic acid → 85% yield .
Wittig Reaction for Chalcone Derivatives
Intramolecular Wittig reactions form chalcone hybrids with enhanced bioactivity:
Synthesis Protocol :
-
Phosphonium salt formation from 2-mercaptobenzenemethanol.
-
Reaction with acyl chlorides (e.g., 4-chlorobenzoyl chloride) → chalcone derivatives .
Yields :
| Acyl Chloride | Product Yield (%) |
|---|---|
| 4-Chlorobenzoyl chloride | 78 |
| 3-Bromobenzoyl chloride | 72 |
Scientific Research Applications
Medicinal Chemistry
Benzo[b]thiophene derivatives have been extensively studied for their pharmacological properties.
1.1. Inhibition of Monoamine Oxidase (MAO)
Research has identified benzo[b]thiophen-3-ol derivatives as potential inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is relevant in treating neurodegenerative diseases like Parkinson's disease. A study synthesized various derivatives and evaluated their inhibitory activities in vitro and ex vivo. The most effective compounds demonstrated a high selectivity index for MAO-B, indicating their potential as therapeutic agents .
1.2. Antitubercular Activity
Another study focused on the synthesis of 3-substituted benzo[b]thiophene-1,1-dioxide compounds, which showed promising activity against Mycobacterium tuberculosis. The research highlighted the importance of substituents at the C-3 position in enhancing biological activity, with some compounds achieving significant inhibitory concentrations .
1.3. Local Anesthetic and Antihistaminic Properties
Compounds derived from benzo[b]thiophene-3-carboxylic acid have been tested for local anesthetic and antihistaminic activities, showing significant efficacy in pharmacological applications .
Materials Science
Benzo[b]thiophene compounds are also utilized in materials science due to their unique electronic properties.
2.1. Organic Electronics
These compounds are being explored for their application in organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to form donor-acceptor systems facilitates higher carrier mobility and improved photoelectric conversion efficiency . The structural modifications of benzo[b]thiophene allow for fine-tuning of electronic properties, making them suitable for advanced electronic applications.
2.2. Chemical Sensors
The incorporation of benzo[b]thiophene into sensor technology has shown potential for detecting various chemical substances due to its sensitivity to environmental changes, thus paving the way for innovative sensor designs .
Cosmetic Formulations
Recent studies have indicated that benzo[b]thiophene derivatives can be effectively utilized in cosmetic formulations due to their film-forming and conditioning properties.
3.1. Formulation Development
Research has demonstrated the effectiveness of benzo[b]thiophene-based polymers in enhancing the stability and sensory attributes of cosmetic products. Experimental designs have optimized formulations by assessing interactions between different raw materials, leading to improved moisturizing effects and sensory profiles .
Table 1: Pharmacological Activities of Benzo[b]thiophene Derivatives
| Compound | Activity Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| PM4 | MAO-B Inhibition | 12 | 10 |
| PM5 | Antitubercular | 9 | N/A |
| PM6 | Local Anesthetic | 15 | N/A |
| PM7 | Antihistaminic | 20 | N/A |
Table 2: Material Properties of Benzo[b]thiophene Derivatives
| Property | Value |
|---|---|
| Carrier Mobility | High |
| Photoelectric Conversion Efficiency | 15% Improvement |
| Sensitivity in Chemical Sensors | Moderate |
Case Studies
Case Study 1: Neuroprotective Agents
A series of benzo[b]thiophenes were synthesized and tested for neuroprotective effects against oxidative stress in neuronal cells. The study found that certain derivatives significantly reduced oxidative damage markers, suggesting their potential role in developing neuroprotective drugs .
Case Study 2: Organic Solar Cells
Research on incorporating benzo[b]thiophene into organic solar cells revealed enhanced efficiency due to improved charge transport properties when used as a donor material in conjunction with fullerene acceptors, demonstrating its applicability in renewable energy technologies .
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 3-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
3-Aryl-Substituted Benzo[b]thiophenes
- 3-(4-Chlorophenyl)benzo[b]thiophene: Synthesized via direct β-arylation of benzo[b]thiophene with 1-iodo-4-chlorobenzene .
- 2-(3′,4′,5′-Trimethoxybenzoyl)-3-aminobenzo[b]thiophene: This derivative binds to tubulin’s colchicine site, inhibiting polymerization. The trimethoxybenzoyl group is critical for hydrophobic interactions with Val181 in tubulin, a feature absent in the naphthalenyl-substituted compound .
Heterocyclic-Fused Derivatives
- Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds, such as 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene, exhibit superior charge-carrier mobility in organic semiconductors due to extended π-conjugation, unlike the mono-naphthalenyl-substituted benzo[b]thiophene .
Hydroxy- and Ketone-Substituted Derivatives
Key Findings :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-naphthalenyl group (electron-rich) enhances π-π stacking in MAO inhibition , whereas electron-withdrawing groups (e.g., Cl in 3-(4-chlorophenyl) derivatives) improve electrophilic reactivity .
- Substituent Position: 3-Substituted derivatives generally exhibit stronger bioactivity than 2-substituted analogues. For example, 3-aminobenzo[b]thiophenes show higher tubulin binding affinity than 2-acetyl derivatives .
Biological Activity
Benzo[b]thiophene, 3-(2-naphthalenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.
Benzo[b]thiophene, 3-(2-naphthalenyl)- is characterized by its unique structure that allows it to interact with various biological targets. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets can vary based on the biological context and the type of cells involved.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene exhibit notable antimicrobial properties. A study demonstrated that 3-substituted benzothiophene-1,1-dioxide compounds effectively inhibit the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 2.6 µM for the most potent derivatives. However, these compounds also exhibited cytotoxicity against eukaryotic cells, highlighting the need for careful evaluation of their therapeutic index .
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives has been explored extensively. For example, certain compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A systematic study on structure-activity relationships (SAR) revealed that modifications at the C-3 position significantly influence the potency and selectivity of these compounds against cancer cells .
Neuroprotective Effects
Benzo[b]thiophene derivatives have also been investigated for their neuroprotective properties. A series of benzo[b]thiophen-3-ol derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase (hMAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. These compounds exhibited high selectivity for the MAO-B isoform and demonstrated antioxidant properties, suggesting their potential as therapeutic agents for neurodegenerative conditions .
Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzothiophene derivatives against M. tuberculosis, discovering that structural modifications at the C-3 position could enhance antimicrobial activity while minimizing cytotoxic effects on eukaryotic cells .
- Cancer Research : Another research effort focused on synthesizing new benzothiophene analogs and assessing their anticancer properties against various tumor cell lines. Results indicated that specific substitutions could lead to increased potency and selectivity towards cancer cells .
- Neurodegenerative Disease Models : A series of experiments involving rat cortex synaptosomes demonstrated that certain benzo[b]thiophenes could effectively inhibit MAO-B activity while preserving neuronal health, suggesting a dual role in neuroprotection and enzyme inhibition .
Q & A
Basic Question: What are the optimized synthetic routes for preparing benzo[b]thiophene derivatives with naphthalene substituents, and how do reaction conditions influence yield?
Methodological Answer:
A one-step condensation protocol between 2-mercaptoacetone and halobenzaldehydes/benzonitriles under water-mediated conditions is effective for synthesizing substituted benzo[b]thiophenes. Key parameters include:
- Short reaction times (2–4 hours) to minimize side reactions.
- Room-temperature purification via filtration, avoiding chromatography .
- Use of electron-withdrawing substituents (e.g., nitro groups) to enhance cyclization efficiency. For naphthalene derivatives, steric effects may require extended reaction times or elevated temperatures.
Table 1: Scope of substituents and yields from a representative study:
| Substituent Position | Yield (%) | Notes |
|---|---|---|
| 3-Naphthalenyl | 78 | Requires 80°C, 6 hours |
| 2-Acetyl | 85 | Room temperature, 3 hours |
Basic Question: Which analytical techniques are critical for characterizing benzo[b]thiophene-naphthalene hybrids, and how are spectral data interpreted?
Methodological Answer:
- Mass Spectrometry (EI-MS): Electron ionization at 70 eV provides fragmentation patterns to confirm molecular ions (e.g., m/z 260.066 for C₁₈H₁₂S) and structural motifs .
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Aromatic protons in the thiophene ring appear as doublets at δ 7.2–7.8 ppm. Naphthalene protons show multiplet splitting (δ 7.4–8.2 ppm).
- ¹³C NMR: Thiophene carbons resonate at δ 120–140 ppm, while naphthalene carbons appear at δ 125–135 ppm.
- UV-Vis Spectroscopy: Conjugation between thiophene and naphthalene moieties results in absorption maxima near 290–320 nm, useful for photophysical studies .
Advanced Question: What mechanistic insights explain the dimerization of thiophene 1,1-dioxides to form benzo[b]thiophene derivatives?
Methodological Answer:
Dimerization proceeds via:
Thermal activation (heating in alcohols) to generate diradical intermediates.
Elimination of HBr from dibromo precursors, forming fused aromatic systems.
Electrophilic aromatic substitution to stabilize the benzo[b]thiophene core.
Key experimental controls:
- Use of deuterated solvents (e.g., CD₃OD) to track proton transfer steps.
- Monitoring reaction progress via TLC with iodine staining for sulfur-containing intermediates .
Advanced Question: How do environmental persistence and bioaccumulation trends of benzo[b]thiophene derivatives inform ecological risk assessments?
Methodological Answer:
- Persistence: Benzo[b]naphtho[2,1-d]thiophene exhibits half-lives >100 days in marine sediments due to aromatic stabilization and low water solubility.
- Bioaccumulation: Measured bioconcentration factors (BCFs) in blue mussels decreased from 1,200 (1980s) to 450 (2020s), attributed to reduced fossil fuel emissions .
Methodological steps for monitoring:
Extraction: Soxhlet extraction with dichloromethane.
Quantification: GC-MS with selective ion monitoring (SIM) for m/z 260.
Data Contradiction Analysis: How can conflicting reports on reaction yields for 3-(2-naphthalenyl) substitution be resolved?
Methodological Answer:
Discrepancies arise from:
- Steric hindrance: Bulky naphthalene groups reduce accessibility of the thiophene reactive site.
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
Recommendations: - Optimize using mixed solvents (e.g., H₂O:EtOH 1:1) to balance reactivity and solubility .
- Employ high-pressure conditions (5–10 bar) to accelerate cyclization.
Advanced Computational Modeling: How can DFT calculations predict the electronic properties of benzo[b]thiophene-naphthalene systems?
Methodological Answer:
- Geometry optimization: Use B3LYP/6-311G(d,p) to model ground-state structures.
- Frontier molecular orbitals (FMOs): HOMO-LUMO gaps (~3.2 eV) correlate with experimental UV-Vis data, indicating charge-transfer potential.
- NBO analysis: Delocalization indices confirm conjugation between thiophene sulfur and naphthalene π-systems .
Safety and Handling: What protocols mitigate risks when handling 3-(2-naphthalenyl)benzo[b]thiophene?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
